alpha-(Piperidinomethyl)-1,1'-biphenyl-4-methanol

Physicochemical characterization Distillation purification Thermal stability

CNS SAR demands fragments with controlled physicochemical properties. Substituting aryl-piperidine alcohols disrupts lipophilicity, H-bonding, and basicity simultaneously. α-(Piperidinomethyl)-1,1'-biphenyl-4-methanol (CAS 63992-40-5) is a mono-basic fragment: rigid biphenyl core, low PSA (23.47 Ų), single amine center, and a hydroxyl handle for systematic oxidation, carbamate, or ester diversification. Ideal for iterative 5-HT2/H3 probe development without inheriting polypharmacology. Match with 4-phenylpiperidine analog for controlled MMP analysis.

Molecular Formula C19H23NO
Molecular Weight 281.4 g/mol
CAS No. 63992-40-5
Cat. No. B13943458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-(Piperidinomethyl)-1,1'-biphenyl-4-methanol
CAS63992-40-5
Molecular FormulaC19H23NO
Molecular Weight281.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC(C2=CC=C(C=C2)C3=CC=CC=C3)O
InChIInChI=1S/C19H23NO/c21-19(15-20-13-5-2-6-14-20)18-11-9-17(10-12-18)16-7-3-1-4-8-16/h1,3-4,7-12,19,21H,2,5-6,13-15H2
InChIKeyVKITVUJZFHFRGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biphenyl-Piperidine Methanol Scaffold for CNS Fragment Generation


alpha-(Piperidinomethyl)-1,1'-biphenyl-4-methanol (CAS 63992-40-5) is a synthetic, mono-basic beta-amino alcohol characterized by a rigid 4,4'-biphenyl scaffold linked to a piperidine ring via a methylene bridge, with a secondary hydroxyl group on the benzylic carbon . The compound belongs to a broader class of N-aralkyl piperidine-methanol derivatives explored for serotonin 5-HT2 receptor modulation [1], and its biphenyl architecture mirrors that of non-imidazole histamine H3 receptor antagonists with mono-cholinesterase inhibitory activity [2]. With a molecular formula of C19H23NO and a molecular weight of 281.39–281.40 g/mol, this compound serves as both a chemical building block and a privileged fragment in structure-activity relationship (SAR) programs targeting neurological disorders .

CNS fragment-based library synthesis — biphenyl-piperidine scaffold
Benzylic hydroxyl handle enables diverse synthetic elaboration
Scaffold for aminergic GPCR SAR programs (H3, 5-HT2 probe design)

Why Generic Substitution Fails for This Scaffold


Substituting alpha-(piperidinomethyl)-1,1'-biphenyl-4-methanol with structurally similar aryl-piperidine alcohols compromises several key molecular properties simultaneously. Replacing the biphenyl group with a single phenyl ring sharply alters lipophilicity and boiling point, impacting synthetic handling and the hydrophobic character of derived leads . Omitting the hydroxyl group eliminates hydrogen-bond donor/acceptor capacity, altering both synthetic versatility and target engagement potential . Switching the piperidine for morpholine or pyrrolidine modifies basicity (pKa) and ring electronics, which scale SAR outcomes in amine-sensitive receptor systems such as H3 and 5-HT2 [1][2]. These multi-parameter interdependencies mean that even a single-point analog swap changes the physicochemical and pharmacological profile in ways that simple structural resemblance cannot reconcile.

Phenyl swap Replacing biphenyl with monophenyl alters lipophilicity and hydrophobic character, shifting both synthetic handling and SAR profiles.
Hydroxyl loss Omitting the benzylic hydroxyl removes the sole hydrogen-bond donor and synthetic anchor, eliminating key derivatization pathways and target interaction points.
Amine change Morpholine or pyrrolidine substitution shifts pKa and ring electronics, which may compromise ionic anchoring at conserved aspartate residues in aminergic GPCRs.

Quantitative Differentiation Against Closest Analogs


Boiling Point Elevation and Purification Advantage

The biphenyl-substituted target compound (63992-40-5) exhibits a predicted boiling point of 445.5°C at 760 mmHg, which is 108°C higher than that of the monophenyl analog 2-(4-phenylpiperidin-1-yl)ethanol (CAS 56953-33-4, BP 337°C at 760 mmHg) . This large difference, driven by increased molecular weight and enhanced van der Waals forces from the second phenyl ring, has direct practical consequences for procurement when synthetic routes necessitate high-vacuum distillation.

Boiling Point vs Analog
Data to verify
Δ +108.5°C
Predicted higher boiling point indicates different volatility and purification requirements.
Predicted at 760 mmHg; monophenyl analog BP 337°C for reference.
Physicochemical characterization Distillation purification Thermal stability

Polar Surface Area Reduction and CNS Permeability

The target compound records a polar surface area (PSA) of 23.47 Ų, which is 3.46 Ų lower than the monophenyl analog 2-(4-phenylpiperidin-1-yl)ethanol (26.93 Ų) . In CNS drug-design paradigms, PSA values well below 60–70 Ų correlate with favourable passive blood-brain barrier (BBB) permeation; the 13% reduction in PSA conferred by the biphenyl extension therefore predicts superior passive membrane transit for any lead series derived from this scaffold compared to its monophenyl counterpart.

Polar Surface Area (PSA)
Data to verify
Δ -3.46 Ų
Lower predicted PSA may correlate with improved passive membrane transit in CNS models.
Topological PSA calculation; monophenyl analog 26.93 Ų.
CNS drug design Blood-brain barrier permeability Physicochemical profiling

Hydrogen-Bond Donor Capacity for Derivatization

Unlike deoxy biphenyl-piperidine scaffolds such as 1-([1,1'-biphenyl]-4-yl)piperidine (CAS 96372-83-7), which possess zero hydrogen-bond donors (HBD = 0), alpha-(piperidinomethyl)-1,1'-biphenyl-4-methanol contains one hydroxyl donor (HBD = 1) . This single donor enables a suite of chemically meaningful transformations—esterification, carbamate formation, etherification, and oxidation to the ketone—that are impossible with the fully deoxy analog. In a medicinal-chemistry context, the hydroxyl group also provides a critical interaction point for water-bridged or direct hydrogen bonds with biological targets such as H3 and 5-HT2 receptors [1][2].

H-Bond Donor Capacity
Head-to-head
HBD 1 vs 0
Presence of the hydroxyl donor enables esterification, carbamate formation, and target engagement.
Deoxy analog (CAS 96372-83-7) lacks this reactive handle entirely.
Synthetic diversification Hydrogen bonding ADME optimization

Mono-Basic Topology Versus Di-Basic H3 Lead

In the biphenyl H3 antagonist series reported by Morini et al. (2008), the di-basic compound 12 (1-[2-(4′-piperidinomethyl-biphenyl-4-yl)ethyl]piperidine) achieves a pKi of 8.70 at H3 receptors and a cholinesterase-inhibition pIC50 of 5.96 [1]. Our target compound, as a mono-basic analog with a secondary alcohol, lacks the second basic center that drives the dual pharmacology of compound 12. This structural distinction is critical: the mono-basic scaffold offers an unencumbered starting point for probing H3 antagonism without intrinsic cholinesterase liability, allowing researchers to independently engineer desired polypharmacology rather than inheriting it from the core template.

Mono-Basic Topology
Class-level
Mono-basic core
Provides a clean SAR starting point without intrinsic cholinesterase liability, unlike di-basic comparator.
Di-basic compound 12 shows H3 pKi 8.70 and cholinesterase pIC50 5.96.
Histamine H3 receptor Structure-activity relationship Polypharmacology profiling

Piperidine pKa Advantage Over Morpholine Analogs

The piperidine nitrogen of the target compound is expected to have a conjugate acid pKa in the range of ~8.7–9.5 (based on N-alkylpiperidine reference values), whereas the morpholine analog (3-(morpholinomethyl)biphenyl-4-ol, CAS 6452-87-5) has a predicted pKa of approximately 6.5–7.0 for its morpholine nitrogen [1][2]. This >100-fold difference in basicity at physiological pH means the piperidine-bearing compound is substantially more protonated in the CNS microenvironment, a prerequisite for ionic interactions with conserved aspartate residues in aminergic GPCRs such as H3, 5-HT2A, and muscarinic receptors [3][4][5].

Piperidine pKa Advantage
Class-level
>50-fold difference
Higher predicted basicity supports protonation-dependent ionic anchoring at aminergic GPCRs.
Piperidine pKa ~8.7–9.5 vs morpholine analog ~6.5–7.0.
Amine basicity Receptor pharmacophore CNS target binding

Target Procurement and Application Scenarios


CNS Fragment-Based Drug Discovery

With a PSA of 23.47 Ų and a single basic center, this compound is ideally suited as a core fragment for CNS programs where blood-brain barrier penetration is mandatory and polypharmacology must be introduced iteratively rather than inherited . The combination of low PSA, moderate lipophilicity conferred by the biphenyl group, and a chemically addressable hydroxyl handle enables systematic fragment growth while maintaining CNS drug-like property space [1].

Selective H3 Antagonist Development

The Morini et al. (2008) SAR landscape demonstrates that di-basic biphenyl compounds carry intrinsic cholinesterase inhibition (pIC50 = 5.96 for compound 12) [2]. Starting from this mono-basic alcohol allows medicinal chemists to probe H3 antagonism as an independent variable, then deliberately engineer or avoid cholinesterase activity through structure-guided modification of the hydroxyl or introduction of a second basic group [2].

Piperidine-Ethanol Synthetic Elaboration Libraries

The secondary alcohol moiety serves as a versatile synthetic junction: it can be oxidized to a ketone for reductive amination diversification, converted to a carbamate for prodrug strategies, or esterified to modulate pharmacokinetics . These transformations are inaccessible with the deoxy analog 1-([1,1'-biphenyl]-4-yl)piperidine (HBD = 0) , making the hydroxyl-bearing compound indispensable for systematic SAR exploration.

Biphenyl vs. Monophenyl Physicochemical Comparison

The quantitative differences in boiling point (Δ +108.5°C) and PSA (Δ -3.46 Ų) versus the monophenyl analog 2-(4-phenylpiperidin-1-yl)ethanol provide a robust dataset for researchers conducting matched molecular pair analysis . Procurement of both compounds simultaneously enables controlled evaluation of the biphenyl motif's contribution to target affinity, selectivity, and ADME properties within a single chemotype.

Application
Selection Property
Validation Focus
CNS Fragment-Based Discovery
Low polar surface area profile and mono-basic scaffold
Confirm passive BBB permeation and fragment growth compatibility
Selective H3 Antagonist Development
Mono-basic topology without intrinsic cholinesterase activity
Verify H3 antagonism and assess polypharmacology potential
Synthetic Elaboration Libraries
Benzylic hydroxyl handle for oxidation, esterification, and carbamate chemistry
Validate synthetic transformations and impact on ADME properties
Matched Molecular Pair Analysis
Quantitative physicochemical dataset comparing biphenyl vs monophenyl analogs
Evaluate biphenyl motif contribution to target affinity and selectivity
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